4-Nitrobenzyl thiopseudourea hydrochloride
Overview
Description
4-Nitrobenzyl thiopseudourea hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a nitrobenzyl group and a thiopseudourea moiety, making it a valuable subject of study in various fields.
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzyl Thiopseudourea Hydrochloride is Nitroreductase (NTR) . NTR is an enzyme that plays an essential role in the reduction of nitro compounds and has been found to be overexpressed in tumor cells compared to normal cells .
Mode of Action
The compound interacts with its target, NTR, in the presence of NADH . The 4-nitrobenzyl unit of the compound is reduced by NTR, leading to the decomposition of the compound . This interaction and subsequent decomposition result in the release of the encapsulated drug .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitroreduction pathway, facilitated by the NTR enzyme . The reduction of the 4-nitrobenzyl unit by NTR leads to the decomposition of the compound and the release of the encapsulated drug .
Pharmacokinetics
The compound’s interaction with ntr and its subsequent decomposition suggest that it may be metabolized in cells where ntr is present .
Result of Action
The result of the compound’s action is the release of the encapsulated drug in cells where NTR is overexpressed . This selective release can lead to targeted toxicity against cancer cells, while negligible toxicity towards normal cells is observed .
Action Environment
The action of this compound is influenced by the presence of NTR and NADH . Therefore, the compound’s action, efficacy, and stability may be influenced by the cellular environment, specifically the overexpression of NTR in certain cells .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzyl thiopseudourea hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitroreductase, which is known to reduce nitro compounds. This interaction leads to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce cytotoxicity by disrupting cellular processes and promoting apoptosis . This compound also affects normal cells, although the impact is generally less severe compared to cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the reduction of the nitro group by nitroreductase, leading to the formation of reactive intermediates . These intermediates can bind to and modify biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with proteins further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce significant toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors and other enzymes can also influence the metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through active and passive transport mechanisms . It may also interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. The distribution of this compound in tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can influence the compound’s interactions with biomolecules and its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl thiopseudourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl thiopseudourea hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiopseudourea moiety can be oxidized to form disulfides.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Disulfide-linked compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Nitrobenzyl thiopseudourea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Nitrobenzyl chloride: Shares the nitrobenzyl group but lacks the thiopseudourea moiety.
Thiourea: Contains the thiopseudourea moiety but lacks the nitrobenzyl group.
4-Nitrobenzylamine: Similar structure but with an amine group instead of thiopseudourea.
Uniqueness: 4-Nitrobenzyl thiopseudourea hydrochloride is unique due to the combination of the nitrobenzyl and thiopseudourea groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4357-96-4 |
---|---|
Molecular Formula |
C8H10ClN3O2S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |
InChI Key |
XLXMUFLBCRDKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |
4357-96-4 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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